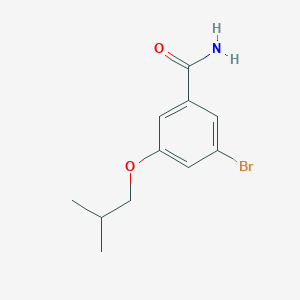

3-Bromo-5-isobutoxybenzamide

Description

3-Bromo-5-isobutoxybenzamide is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a benzamide moiety

Properties

IUPAC Name |

3-bromo-5-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAHAYNJHHCMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isobutoxybenzamide typically involves the bromination of 5-isobutoxybenzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 3-Bromo-5-isobutoxybenzamide may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Types of Reactions:

Substitution Reactions: 3-Bromo-5-isobutoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.

Oxidation Products: Oxidized derivatives of the original compound.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

3-Bromo-5-isobutoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

3-Bromo-5-methoxybenzamide: Similar structure but with a methoxy group instead of an isobutoxy group.

3-Bromo-5-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group.

3-Bromo-5-propoxybenzamide: Features a propoxy group in place of the isobutoxy group.

Uniqueness: 3-Bromo-5-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

3-Bromo-5-isobutoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H14BrNO2

Molecular Weight: 270.14 g/mol

IUPAC Name: 3-bromo-5-(2-methylpropoxy)benzamide

The compound features a bromine atom and an isobutoxy group attached to a benzamide structure, which influences its chemical reactivity and biological interactions.

Synthesis of 3-Bromo-5-isobutoxybenzamide

The synthesis typically involves:

- Bromination : Introduction of the bromine atom to the aromatic ring.

- Isobutoxylation : The isobutoxy group is introduced via nucleophilic substitution using isobutyl alcohol.

- Amidation : Formation of the benzamide moiety through reaction with an amine source.

Antimicrobial Properties

Research indicates that 3-Bromo-5-isobutoxybenzamide exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a lead compound in the development of new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are crucial for cancer treatment .

The biological effects of 3-Bromo-5-isobutoxybenzamide are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling pathways, leading to reduced cell survival in cancer cells.

- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular responses to external stimuli.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Findings : The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested pathogens, indicating potent activity .

-

Cancer Cell Line Study :

- Objective : To assess the anticancer potential in vitro.

- Findings : Treatment with 3-Bromo-5-isobutoxybenzamide resulted in a significant reduction in cell viability (up to 70% in some lines) and increased apoptosis markers .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-5-isobutoxybenzamide | High | Moderate | Enzyme inhibition, receptor modulation |

| 3-Bromo-4-isobutoxybenzamide | Moderate | Low | Receptor modulation |

| 5-Isobutoxybenzamide | Low | Moderate | Unknown |

This table illustrates how 3-Bromo-5-isobutoxybenzamide compares with similar compounds regarding its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.